molecular formula C11H9NO3 B8682154 Methyl 6-hydroxyquinoline-3-carboxylate

Methyl 6-hydroxyquinoline-3-carboxylate

Cat. No.: B8682154
M. Wt: 203.19 g/mol
InChI Key: JADGCICOJCVLAC-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at the 6-position and a methyl ester moiety at the 3-position of the heterocyclic ring.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 6-hydroxyquinoline-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-5-9(13)2-3-10(7)12-6-8/h2-6,13H,1H3

InChI Key

JADGCICOJCVLAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CC2=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent type, position, and ester group variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Methyl 6-Hydroxyquinoline-3-Carboxylate and Analogs
Compound Name Substituents (Position) Molecular Formula Key Properties/Activity Reference
This compound -OH (6), -COOCH₃ (3) C₁₁H₉NO₃ Limited direct data; inferred solubility/stability from analogs
Ethyl 6-hydroxyquinoline-3-carboxylate -OH (6), -COOCH₂CH₃ (3) C₁₂H₁₁NO₃ Potent anti-HBV activity (IC₅₀ = 0.5 μM)
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate -Cl (6), -OH (4), -COOCH₂CH₃ (3) C₁₂H₁₀ClNO₃ Increased lipophilicity; potential enhanced bioavailability
Methyl 6-aminoquinoline-3-carboxylate -NH₂ (6), -COOCH₃ (3) C₁₁H₁₀N₂O₂ Polar amino group; possible improved solubility
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate -Cl (4), -CH₃ (6), -CF₃ (2) C₁₃H₉ClF₃NO₂ Enhanced metabolic stability due to -CF₃ group
Key Observations:

Ester Group Influence: The ethyl ester analog (Ethyl 6-hydroxyquinoline-3-carboxylate) exhibits superior anti-HBV activity compared to its methyl counterpart, likely due to increased lipophilicity enhancing cellular uptake .

Amino vs. Hydroxyl Groups: The amino substituent in Methyl 6-aminoquinoline-3-carboxylate introduces polarity, which could enhance aqueous solubility but reduce membrane permeability compared to the hydroxyl group . Trifluoromethyl Groups: The -CF₃ group in Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate enhances metabolic stability, a critical factor in drug design .

Physicochemical and Stability Properties

Solubility and Stability:
  • Ethyl 6-hydroxyquinoline-3-carboxylate: Requires storage at -80°C for long-term stability, with stock solutions stable for 6 months. Solubility in DMSO is 10 mM, and heating to 37°C improves dissolution .
  • This compound: While direct data is unavailable, methyl esters typically exhibit higher solubility in polar solvents compared to ethyl esters due to reduced alkyl chain length.
Table 2: Stability and Handling Recommendations
Compound Storage Conditions Solubility (DMSO) Stability in Solution Reference
Ethyl 6-hydroxyquinoline-3-carboxylate -80°C (6 months) 10 mM 1 month at -20°C
Methyl 6-aminoquinoline-3-carboxylate RT (dry) Not reported Not reported

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